molecular formula C19H18N4O4 B8364934 Methyl 7-[2-(4-nitrophenyl)ethyl]-6,7-dihydro-5H-imidazo[1,2-A]pyrrolo[3,2-C]pyridine-9-carboxylate

Methyl 7-[2-(4-nitrophenyl)ethyl]-6,7-dihydro-5H-imidazo[1,2-A]pyrrolo[3,2-C]pyridine-9-carboxylate

Cat. No. B8364934
M. Wt: 366.4 g/mol
InChI Key: YVMNOSFWPLASTO-UHFFFAOYSA-N
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Patent
US06653471B2

Procedure details

To a solution of 4-(2,2-Dimethoxy-ethylamino)-1-[2-(4-nitro-phenyl)-ethyl]-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid methyl ester (25.33 mmol) in 125 mL MeOH is 10 mL HCl conc. added. It is heated at 63° C. for 15 hours. Since the reaction is not complete another 5 mL HCl conc. is added, and it is heated again at 63° C. for 10 hours. The solvent is evaporated in vacuo, and the remaining oil is dissolved in MeOH whereby K2CO3 (1.2 eq.) is added. After stirred at RT for 1 h the solid is filtered off, washed with MeOH and the filtrate is evaporated in vacuo yielding a yellow solid that is protonated. The protonated product is stirred in Dichloromethane and saturated NaCO3 sol. until everything dissolved. The two layers are separated and the water layer is extracted two times with dichloromethane. The organic layers are collected, dried and evaporated in vacuo yielding a free base which is triturated in ethyl acetate yielding 6-[2-(4-Nitro-phenyl)-ethyl]-5,6-dihydro-4H-1,3a,6-triaza-as-indacene-8-carboxylic acid methyl ester, 9.11 g, as a yellow solid (77%): 1H NMR (CD3OD) 2.76 (t, 2H), 3.18 (t, 2H), 3.78 (s, 3H), 4.07 (t, 2H), 4.28 (t, 2H), 6.94 (s, 1H), 7.01 (s, 1H), 7.31 (d, 3H), 8.10 (d, 2H); LRMS calcd 366.38, found [M+H] 367.2.
Name
4-(2,2-Dimethoxy-ethylamino)-1-[2-(4-nitro-phenyl)-ethyl]-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid methyl ester
Quantity
25.33 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:9]2[C:10]([NH:14][CH2:15][CH:16](OC)OC)=[N:11][CH2:12][CH2:13][C:8]=2[N:7]([CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][C:26]([N+:29]([O-:31])=[O:30])=[CH:25][CH:24]=2)[CH:6]=1)=[O:4].Cl.C([O-])([O-])=O.[K+].[K+]>CO.ClCCl>[CH3:1][O:2][C:3]([C:5]1[C:9]2[C:10]3[N:11]([CH:16]=[CH:15][N:14]=3)[CH2:12][CH2:13][C:8]=2[N:7]([CH2:21][CH2:22][C:23]2[CH:24]=[CH:25][C:26]([N+:29]([O-:31])=[O:30])=[CH:27][CH:28]=2)[CH:6]=1)=[O:4] |f:2.3.4|

Inputs

Step One
Name
4-(2,2-Dimethoxy-ethylamino)-1-[2-(4-nitro-phenyl)-ethyl]-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid methyl ester
Quantity
25.33 mmol
Type
reactant
Smiles
COC(=O)C1=CN(C2=C1C(=NCC2)NCC(OC)OC)CCC2=CC=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
NaCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
63 °C
Stirring
Type
CUSTOM
Details
After stirred at RT for 1 h the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
it is heated again at 63° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a yellow solid
CUSTOM
Type
CUSTOM
Details
The two layers are separated
EXTRACTION
Type
EXTRACTION
Details
the water layer is extracted two times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layers are collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a free base which
CUSTOM
Type
CUSTOM
Details
is triturated in ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=CN(C=2CCN3C=CN=C3C12)CCC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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